molecular formula C18H24N2 B2546273 3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole CAS No. 1807988-30-2

3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole

Cat. No.: B2546273
CAS No.: 1807988-30-2
M. Wt: 268.404
InChI Key: GWLWWAMDGFYIJL-UHFFFAOYSA-N
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Description

3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a useful research compound. Its molecular formula is C18H24N2 and its molecular weight is 268.404. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Properties

Dearomatization Strategy and Domino Reactions

Researchers have developed facile approaches to construct azepino[4,3,2-cd]indoles and related structures via regioselective meta-functionalization and palladium-catalyzed domino heterocyclization/Heck reactions. These methods provide access to complex natural product-like indole scaffolds, emphasizing the importance of such compounds in synthetic and medicinal chemistry due to their potential biological activities (Zheng et al., 2014; He et al., 2020).

Cycloaddition and Annulation Reactions

Novel synthetic routes involving rhodium-catalyzed cycloadditions and NHC-catalyzed annulations have been established to prepare azepinoindoles. These methods enable the regioselective synthesis of the compounds, highlighting the versatility of cycloaddition reactions in generating structurally diverse indole derivatives with potential therapeutic applications (Lang et al., 2017; Zhu et al., 2019).

Potential Pharmacological Applications

Farnesoid X Receptor Agonists

Azepino[4,5-b]indoles, closely related to the queried compound, have been identified as potent agonists of the farnesoid X receptor (FXR). These compounds have shown promise in lowering cholesterol and triglycerides in animal models, suggesting potential therapeutic applications in treating metabolic disorders (Flatt et al., 2009).

Vasopressin Receptor Antagonists

Research into novel 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indoles has led to the discovery of compounds with high affinity for the human V2 receptor, indicating potential use as non-peptide vasopressin V2 receptor antagonists. These findings underscore the importance of structural diversity in drug discovery, particularly in the development of treatments for conditions such as hyponatremia (Matthews et al., 2003).

Properties

IUPAC Name

10,10,12-trimethyl-3-(2-methylpropyl)-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-12(2)10-20-11-14-13(3)9-18(4,5)19-15-7-6-8-16(20)17(14)15/h6-9,11-12,19H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLWWAMDGFYIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C3C1=CN(C3=CC=C2)CC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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